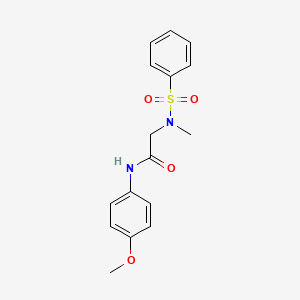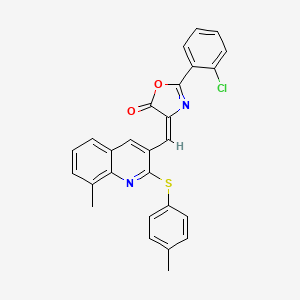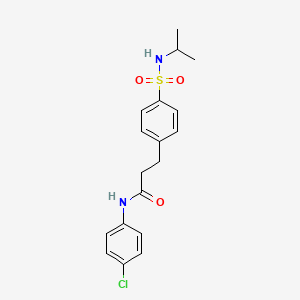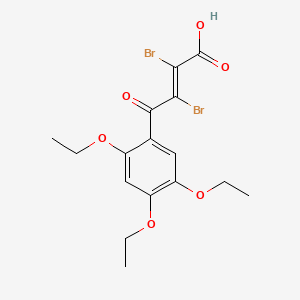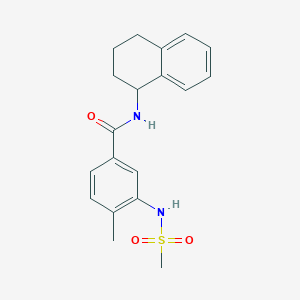
4-Methyl-3-(methylsulfonamido)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-(methylsulfonamido)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide, commonly known as TAK-700, is a chemical compound that has been of significant interest in scientific research due to its potential therapeutic applications. TAK-700 is a selective inhibitor of the enzyme 17α-hydroxylase/C17,20-lyase, which plays a crucial role in the biosynthesis of androgens, such as testosterone.
作用機序
TAK-700 inhibits the enzyme 17α-hydroxylase/C17,20-lyase, which is involved in the biosynthesis of androgens, such as testosterone. By inhibiting this enzyme, TAK-700 reduces the production of androgens, which are required for the growth and survival of prostate cancer cells. This results in the inhibition of tumor growth and the induction of apoptosis (programmed cell death) in prostate cancer cells.
Biochemical and Physiological Effects:
TAK-700 has been shown to reduce serum testosterone levels in preclinical and clinical studies. In a phase I/II clinical trial, TAK-700 was found to be well-tolerated and resulted in a significant reduction in serum testosterone levels in patients with advanced prostate cancer. TAK-700 has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
実験室実験の利点と制限
One advantage of TAK-700 is its selectivity for the enzyme 17α-hydroxylase/C17,20-lyase, which reduces the potential for off-target effects. TAK-700 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of TAK-700 is its potential to induce adrenal insufficiency, which can lead to fatigue, weakness, and other adverse effects.
将来の方向性
Future research on TAK-700 could focus on several areas, including the development of combination therapies with other drugs, the investigation of TAK-700 in other cancers, and the exploration of TAK-700 as a potential treatment for other conditions, such as polycystic ovary syndrome. Additionally, further studies could be conducted to optimize the dosing and administration of TAK-700 to maximize its therapeutic efficacy while minimizing its potential adverse effects.
合成法
TAK-700 can be synthesized using a multistep process involving several chemical reactions. The starting material for this synthesis is 4-methyl-3-nitrobenzoic acid, which is reacted with thionyl chloride to form 4-methyl-3-chlorobenzoic acid. The resulting acid is then reacted with 1,2,3,4-tetrahydronaphthalen-1-amine to form the corresponding amide. The final step involves the reaction of the amide with methylsulfonyl chloride to yield TAK-700.
科学的研究の応用
TAK-700 has been extensively studied for its potential therapeutic applications in the treatment of prostate cancer. Prostate cancer is the most common cancer in men, and androgen deprivation therapy (ADT) is the standard treatment for advanced prostate cancer. However, ADT is associated with several adverse effects, including osteoporosis, hot flashes, and sexual dysfunction. TAK-700, as a selective inhibitor of 17α-hydroxylase/C17,20-lyase, has the potential to provide an alternative treatment option for prostate cancer that is more effective and has fewer side effects.
特性
IUPAC Name |
3-(methanesulfonamido)-4-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-13-10-11-15(12-18(13)21-25(2,23)24)19(22)20-17-9-5-7-14-6-3-4-8-16(14)17/h3-4,6,8,10-12,17,21H,5,7,9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKCXAFBAOAXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCC3=CC=CC=C23)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

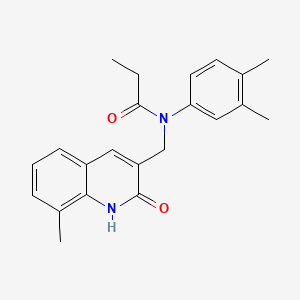

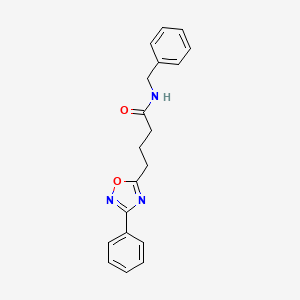
![4-(tert-butyl)-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701885.png)
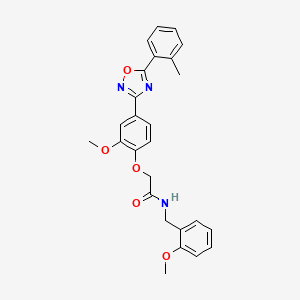
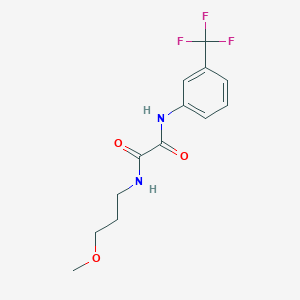
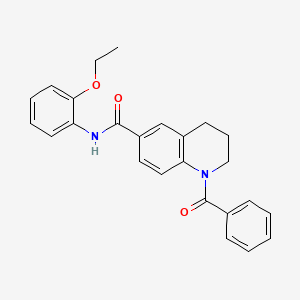
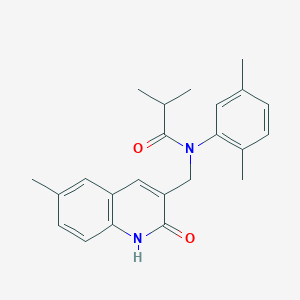
![4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide](/img/structure/B7701933.png)

